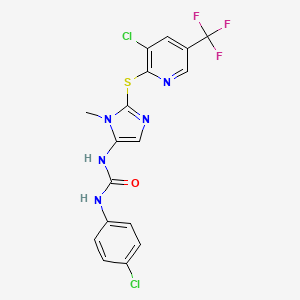
N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea is a useful research compound. Its molecular formula is C17H12Cl2F3N5OS and its molecular weight is 462.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).
- Molecular Formula : C17H13Cl2F3N6O
- Molecular Weight : 445.23 g/mol
- CAS Number : [Not provided in search results]
Biological Activity Overview
The biological activity of this compound has been explored through various studies, primarily focusing on its antibacterial and enzyme inhibitory properties.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-oxadiazole ring have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
A study reported that specific derivatives showed:
- Strong activity against :
- Salmonella typhi
- Bacillus subtilis
The IC50 values for these compounds were significantly lower than those of standard drugs, indicating higher potency .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. It has shown strong inhibitory effects against:
- Urease : A critical enzyme for nitrogen metabolism in bacteria. Some derivatives demonstrated IC50 values as low as 1.13 µM, significantly outperforming the standard thiourea (IC50 = 21.25 µM) .
Additionally, acetylcholinesterase (AChE) inhibition studies indicated that certain derivatives could serve as effective AChE inhibitors, which is relevant for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Chlorophenyl Group : Enhances lipophilicity and potential binding interactions with biological targets.
- Trifluoromethyl Group : Contributes to increased metabolic stability and bioactivity.
Docking studies have suggested that the compound interacts favorably with various amino acid residues in target enzymes, enhancing its inhibitory effects .
Case Studies
- Antibacterial Screening :
- Enzyme Inhibition Studies :
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N5OS/c1-27-13(26-15(28)25-11-4-2-10(18)3-5-11)8-24-16(27)29-14-12(19)6-9(7-23-14)17(20,21)22/h2-8H,1H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSDMNOTADPPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














